molecular formula C18H18ClN3OS B2753733 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 865544-22-5

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2753733
CAS No.: 865544-22-5
M. Wt: 359.87
InChI Key: BKYAFNICCZFRSI-CZIZESTLSA-N
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Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic small molecule featuring a benzamide core linked to a 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene moiety. This structure places it within the benzothiazole class of compounds, which are the subject of extensive investigation in medicinal chemistry and chemical biology research . Benzothiazole derivatives are recognized for their significant pharmacological potential. Recent scientific literature highlights novel benzothiazole-based compounds being explored as potent anti-Alzheimer's agents, demonstrating selective inhibition of key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, structurally similar benzamide and heterobenzamide compounds are frequently investigated for their activity against various biological targets, indicating the broad utility of this chemical scaffold in drug discovery efforts . The specific presence of both chloro and dimethylamino substituents on this molecule suggests it is engineered for targeted interactions, potentially influencing its binding affinity and selectivity in biochemical assays. This compound is provided as a solid research-grade material for non-human in vitro studies. It is intended for use as a standard, a building block in organic synthesis, or for screening in proprietary biological assays. Researchers are responsible for determining the suitability of this compound for their specific applications. This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-4-22-15-10-7-13(19)11-16(15)24-18(22)20-17(23)12-5-8-14(9-6-12)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYAFNICCZFRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the Chlorine and Ethyl Groups: Chlorination and alkylation reactions are employed to introduce the chlorine and ethyl substituents on the benzo[d]thiazole ring.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate benzaldehyde derivative under basic conditions.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorine and dimethylamino sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a)
  • Structure : Features a thiazole ring (instead of benzothiazole) with a phenyl group at the 4-position and ethyl at the 3-position.
  • Synthesis : Prepared via nucleophilic substitution, yielding 70–80% products .
  • Key Differences :
    • Aromaticity : Thiazole lacks the fused benzene ring of benzothiazole, reducing π-conjugation.
    • Substituents : Phenyl at C4 vs. chloro at C6 in the target compound.
    • Spectroscopy : IR carbonyl peaks at ~1605 cm⁻¹ (similar to benzamide C=O) .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure: Thiazole ring with 4-chlorophenyl and 4-(dimethylamino)benzylidene groups .
  • Key Differences :
    • Backbone : Thiazol-2-amine vs. benzothiazol-2-ylidene in the target.
    • Electronic Effects : Benzylidene imine vs. enamine system alters electron distribution.

Substituent Variants

Bromo and Methoxy Derivatives
  • Example: (E)-N-(6-Bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide . Substituents: Bromo (C6) and dimethoxy (benzamide) vs. chloro and dimethylamino. Impact:
  • Bromo increases molecular weight (MW: ~465 vs. ~404 for target) and lipophilicity.
  • Methoxy groups enhance solubility but reduce electron-withdrawing effects compared to dimethylamino.
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
  • Structure: Thiadiazole core with chloroaryl and dimethylamino acryloyl groups .
  • Key Differences :
    • Heterocycle : Thiadiazole (5-membered, two nitrogens) vs. benzothiazole.
    • Bioactivity : Thiadiazole derivatives often exhibit antimicrobial activity, whereas benzothiazoles are studied in cancer research .

Spectral and Analytical Comparisons

Table 1: Spectroscopic Data for Selected Analogues
Compound IR (C=O, cm⁻¹) ^1H-NMR (Key Signals) MS (m/z)
Target Compound (Inferred) ~1600–1650 δ 7.3–8.2 (Ar-H), δ 3.0 (N(CH₃)₂) ~404 (M⁺)
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) 1605 δ 7.4–7.7 (Ar-H), δ 1.2 (CH₃CH₂) 265 (M⁺)
8a (Thiadiazole derivative) 1679, 1605 δ 2.49 (CH₃), δ 7.47–8.39 (Ar-H) 414 (M⁺)
4-(4-Chlorophenyl)-thiazol-2-amine Not reported δ 7.36–8.35 (Ar-H) Not reported

Biological Activity

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic compound derived from the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzothiazole Core : This heterocyclic structure is linked to a dimethylaminobenzamide moiety.
  • Substituents : The presence of a chloro and ethyl group enhances its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Signal Pathway Modulation : It is suggested that the compound influences critical signaling pathways such as AKT and ERK, which are vital in cancer cell survival and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, promoting cell cycle arrest at specific phases, which is crucial for therapeutic interventions .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

  • Cytokine Modulation : Studies indicate that it can lower the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential use in treating inflammatory diseases .

Research Findings

A comprehensive study evaluated the biological activities of various benzothiazole derivatives, including our compound of interest. The findings are summarized in the following table:

Activity Type Effect Observed Reference
AnticancerInhibition of A431 and A549 cell proliferation
Apoptosis InductionInduces apoptosis in cancer cells
Anti-inflammatoryDecreased IL-6 and TNF-α levels
Cell Migration InhibitionReduced migration capabilities in cancer cells

Case Studies

  • Study on Anticancer Properties :
    • A series of benzothiazole compounds were synthesized, including this compound. The study demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines while promoting apoptosis through the activation of intrinsic pathways .
  • Inflammation Model Study :
    • In a model using RAW264.7 macrophages, treatment with the compound resulted in a marked reduction in pro-inflammatory cytokines. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Q & A

Q. Q1. What are the optimized synthetic pathways for (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide, and how do reaction conditions influence yield and purity?

A: The synthesis typically involves multi-step condensation reactions between benzothiazole precursors and substituted benzamides. Key steps include:

  • Step 1: Preparation of the 6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene scaffold via cyclization of 2-aminothiophenol derivatives with chloroethyl reagents .
  • Step 2: Condensation with 4-(dimethylamino)benzamide under reflux in polar aprotic solvents (e.g., DMF or DMSO) using catalytic piperidine to stabilize the enamine intermediate .
  • Critical factors: Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield (reported 45–76% in analogs) and purity. Post-synthesis purification via column chromatography or HPLC is essential .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

A: Standard characterization protocols include:

  • NMR: Confirm the (E)-configuration via coupling constants (J = 12–15 Hz for olefinic protons in benzothiazole-imine systems) and analyze dimethylamino group integration at δ 2.8–3.2 ppm .
  • HPLC-MS: Monitor purity (>95%) and molecular ion peaks (expected m/z ≈ 376.86) .
  • X-ray crystallography: Resolve ambiguities in stereochemistry for analogs with similar substituents .

Q. Q3. What preliminary biological assays are recommended to explore its bioactivity?

A: Prioritize assays based on structural analogs:

  • Anticancer: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Antimicrobial: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition: Screen against kinases or proteases linked to the benzothiazole scaffold’s known targets .

Advanced Research Questions

Q. Q4. How does the (E)-isomer’s reactivity differ from the (Z)-configuration in nucleophilic substitution or cycloaddition reactions?

A: The (E)-configuration stabilizes the imine bond via conjugation with the benzothiazole ring, reducing susceptibility to hydrolysis compared to (Z)-isomers. Computational studies (e.g., DFT) suggest higher activation energy for electrophilic attacks on the (E)-isomer due to steric hindrance from the dimethylamino group . Experimental validation: Compare reaction kinetics using UV-Vis spectroscopy or LC-MS monitoring .

Q. Q5. What strategies resolve contradictory data in structure-activity relationships (SAR) for benzothiazole derivatives?

A: Common contradictions arise from substituent effects on bioactivity. For example:

  • Case study: Chlorine at position 6 enhances antimicrobial activity but reduces solubility. Solutions:
    • Method 1: Perform comparative SAR using analogs with bromine or methoxy groups at position 6 (see Table 1) .
    • Method 2: Apply QSAR models to decouple electronic vs. steric contributions .

Q. Table 1. Bioactivity of Structural Analogs

Substituent (Position 6)Antimicrobial Activity (MIC, µg/mL)Solubility (mg/mL)
Cl2.50.12
Br1.80.09
OCH38.00.45

Q. Q6. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

A: Strategies include:

  • Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the dimethylamino moiety to enhance solubility .
  • Co-crystallization: Improve stability using co-formers like succinic acid, as demonstrated for related thiazole derivatives .
  • In silico modeling: Predict metabolic hotspots (e.g., CYP3A4-mediated oxidation) using software like Schrödinger’s ADMET Predictor .

Q. Q7. What mechanistic insights explain its activity in enzyme inhibition assays?

A: Preliminary data suggest competitive inhibition of topoisomerase II via intercalation into DNA-enzyme complexes. Methodological approaches:

  • Fluorescence quenching: Monitor binding affinity using ethidium bromide displacement assays .
  • Molecular docking: Simulate interactions with ATP-binding pockets (e.g., PDB ID: 1ZXM) .
  • Kinetic studies: Determine inhibition constants (Ki) using Lineweaver-Burk plots .

Q. Q8. How can conflicting cytotoxicity results between in vitro and in vivo models be reconciled?

A: Discrepancies often stem from metabolic instability or poor bioavailability. Recommendations:

  • Metabolite profiling: Use LC-MS/MS to identify degradation products in plasma .
  • Nanoparticle encapsulation: Improve in vivo delivery via PEGylated liposomes, as shown for benzothiazole-based anticancer agents .
  • Species-specific assays: Compare metabolic pathways in human vs. rodent liver microsomes .

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